molecular formula C5H5Cl3Z B1465976 Cyclopentadienylzirconium(IV) trichloride CAS No. 34767-44-7

Cyclopentadienylzirconium(IV) trichloride

Cat. No. B1465976
CAS RN: 34767-44-7
M. Wt: 262.7 g/mol
InChI Key: MYLJKJHBXQNZMW-UHFFFAOYSA-K
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Description

Cyclopentadienylzirconium(IV) trichloride is an organozirconium compound with the formula (C5H5)ZrCl3 . It is a moisture-sensitive white solid that adopts a polymeric structure . It has been well studied spectroscopically .


Synthesis Analysis

Cyclopentadienylzirconium(IV) trichloride is prepared by the chlorination of zirconocene dichloride . The complex is insoluble in nonpolar solvents but dissolves in the presence of basic ligands to give adducts .


Molecular Structure Analysis

The compound adopts a polymeric structure . It has been well studied spectroscopically .


Chemical Reactions Analysis

Cyclopentadienylzirconium(IV) trichloride is used as a catalyst for homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents .


Physical And Chemical Properties Analysis

Cyclopentadienylzirconium(IV) trichloride is a white to light brown powder . It has a molecular weight of 262.68 . It is a moisture-sensitive compound .

Scientific Research Applications

Polymerization Catalyst

Cyclopentadienylzirconium(IV) trichloride serves as an effective catalyst in homo- and copolymerization reactions . It facilitates the polymerization of olefins, leading to the production of polyolefins which are crucial in creating various plastic materials.

Catalytic Dehydrogenation

In the field of organic synthesis, this compound is used for the catalytic dehydrogenation of cyclooctane . This process is important for the production of cyclooctene, a precursor to many synthetic rubbers and polymers.

Safety and Hazards

Cyclopentadienylzirconium(IV) trichloride is considered hazardous. It is toxic if inhaled and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also classified as a combustible dust . In contact with water, it releases gases which are toxic if inhaled .

Mechanism of Action

Cyclopentadienylzirconium(IV) trichloride, also known as cyclopenta-1,3-diene;zirconium(4+);trichloride, is an organozirconium compound with the formula (C5H5)ZrCl3 . This compound has been well studied spectroscopically and is used as a catalyst in various chemical reactions .

Target of Action

The primary target of Cyclopentadienylzirconium(IV) trichloride is the reactant molecules in the chemical reactions it catalyzes. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur .

Mode of Action

Cyclopentadienylzirconium(IV) trichloride interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation .

Biochemical Pathways

Cyclopentadienylzirconium(IV) trichloride is involved in several biochemical pathways, including homo- and copolymerization reactions, catalytic dehydrogenation of cyclooctane, and cross-coupling reaction of aryl fluorides with a phenethyl Grignard reagents . The downstream effects of these reactions depend on the specific reactants and products involved.

Pharmacokinetics

Like other organometallic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of Cyclopentadienylzirconium(IV) trichloride’s action are the formation of new chemical products through the reactions it catalyzes . These products can have a wide range of properties and uses, depending on the specific reaction conditions and reactants involved.

Action Environment

The action, efficacy, and stability of Cyclopentadienylzirconium(IV) trichloride can be influenced by various environmental factors. For example, it is a moisture-sensitive white solid , suggesting that it may be less stable and effective in humid conditions. Additionally, its solubility and reactivity can be affected by the presence of basic ligands .

properties

IUPAC Name

cyclopenta-1,3-diene;zirconium(4+);trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;+4/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJKJHBXQNZMW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadienylzirconium(IV) trichloride
Reactant of Route 2
Cyclopentadienylzirconium(IV) trichloride
Reactant of Route 3
Cyclopentadienylzirconium(IV) trichloride
Reactant of Route 4
Cyclopentadienylzirconium(IV) trichloride
Reactant of Route 5
Cyclopentadienylzirconium(IV) trichloride
Reactant of Route 6
Cyclopentadienylzirconium(IV) trichloride

Q & A

Q1: How does cyclopentadienylzirconium(IV) trichloride interact with N-acylamidine ligands, and what are the structural outcomes?

A1: Cyclopentadienylzirconium(IV) trichloride interacts with N-acylamidine ligands in a coordination complex formation reaction. [] The specific interaction depends on the ligand's structure.

  • For ligands with additional binding sites like pyridine nitrogen (as in ligands 1a and 1b in the paper), a five-membered metallacycle is formed. [] One of the pyridine nitrogens and the carbonyl oxygen of the N-acylamidine coordinate to the zirconium center.
  • For ligands without these additional sites (like 1c), direct complexation is less favored. Instead, deprotonation of the ligand followed by transmetalation with cyclopentadienylzirconium(IV) trichloride yields a dimeric amidinate complex in the solid state. [] This complex exists in equilibrium with monomeric species in solution.

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